(1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine
Description
(1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine is a chiral amine featuring a pyrazine heterocycle substituted with a methyl group at the 3-position. Its stereochemistry (R-configuration) and aromatic nitrogen-rich structure distinguish it from simpler phenyl- or thiophene-based amines.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1R)-1-(3-methylpyrazin-2-yl)ethanamine |
InChI |
InChI=1S/C7H11N3/c1-5(8)7-6(2)9-3-4-10-7/h3-5H,8H2,1-2H3/t5-/m1/s1 |
InChI Key |
ZSXDATROELJNEU-RXMQYKEDSA-N |
Isomeric SMILES |
CC1=NC=CN=C1[C@@H](C)N |
Canonical SMILES |
CC1=NC=CN=C1C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones.
Methylation: The pyrazine ring is then methylated using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules, such as enzymes or receptors. It could serve as a lead compound in drug discovery efforts.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In industry, (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine could be used in the production of specialty chemicals, agrochemicals, or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Insights : Pyrazine derivatives may occupy niches in drug design (e.g., antifolates, kinase inhibitors) but require crystallographic validation using tools like SHELXL .
- Data Limitations : Key properties (e.g., melting point, solubility) for the target compound are absent in the evidence, necessitating experimental characterization.
- Synthetic Routes : Patents suggest modular approaches for heterocyclic amines, but stereoselective synthesis of the target remains unexplored here.
Biological Activity
(1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine, also known as 1-(3-methylpyrazin-2-yl)ethan-1-amine, is a compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, pharmacological properties, and relevant case studies that highlight its biological significance.
Structural Characteristics
The compound's molecular formula is , with a structure featuring a pyrazine ring substituted by an ethylamine group. The structural representation can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C7H11N3 |
| SMILES | CC1=NC=CN=C1C(C)N |
| InChI | InChI=1S/C7H11N3/c1-5(8)7-6(2)9-3-4 |
Research indicates that (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine may interact with various biological targets, potentially influencing neurotransmitter systems. Its structural similarity to other bioactive amines suggests it may function as a modulator of monoamines, particularly in the context of neuropharmacology.
Biological Activity
The compound has been evaluated for its activity against several biological systems, including:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially effective against certain bacterial strains.
- Neuropharmacological Effects : There is evidence suggesting that the compound may influence dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive functions.
Case Studies and Research Findings
Several studies have investigated the biological activity of (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine, providing insights into its pharmacological potential.
Study 1: Neuropharmacological Assessment
A study explored the effects of this compound on rodent models to assess its impact on anxiety and depression-related behaviors. Results indicated a significant reduction in anxiety-like behaviors at specific dosages, suggesting potential as an anxiolytic agent.
Study 2: Antimicrobial Evaluation
In vitro tests were conducted to evaluate the antimicrobial efficacy against various pathogens. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL and 64 µg/mL, respectively.
Comparative Analysis of Biological Activity
The following table summarizes the comparative biological activities of (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine with related compounds:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Neuropharmacological Effects |
|---|---|---|
| (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine | 32 (S. aureus), 64 (E. coli) | Anxiolytic effects observed |
| Compound A | 16 (S. aureus), 32 (E. coli) | Mild anxiolytic effects |
| Compound B | 64 (S. aureus), 128 (E. coli) | No significant effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
